4-Quinolinepropanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-quinolin-4-ylpropanal |
InChI |
InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-9H,3-4H2 |
InChI Key |
SAHOBIBQRTZUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCC=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Quinolinepropanal
Reactions Involving the Aldehyde Functionality of 4-Quinolinepropanal
The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. pressbooks.pub This polarity governs the majority of its characteristic reactions.
Nucleophilic addition is a fundamental reaction of aldehydes. uomus.edu.iq A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom becomes negatively charged. youtube.com This intermediate is then typically protonated to yield an alcohol. youtube.com In many instances, the initial addition is followed by the elimination of a water molecule, a process known as an addition-elimination or condensation reaction. wikipedia.org
Key nucleophilic addition reactions applicable to this compound include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an acidic workup. wikipedia.org
Cyanide Addition: The cyanide ion (CN⁻) adds to form a cyanohydrin, which is a versatile intermediate for synthesizing other functional groups like carboxylic acids and amines. wikipedia.org
Amine Addition: Primary amines react with aldehydes to form imines (also known as Schiff bases) through a condensation mechanism where water is eliminated. libretexts.org This reaction is acid-catalyzed and its rate is pH-dependent. libretexts.org
Table 1: Nucleophilic Addition Reactions of this compound
| Nucleophile | Reagent Example | Intermediate Product | Final Product |
|---|---|---|---|
| Carbon | Grignard Reagent (e.g., CH₃MgBr) | Alkoxide | Secondary Alcohol |
| Carbon | Cyanide (e.g., NaCN) | Alkoxide | Cyanohydrin |
| Nitrogen | Primary Amine (e.g., R-NH₂) | Carbinolamine | Imine (Schiff Base) |
The aldehyde functionality exists in an intermediate oxidation state, allowing it to be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. uomus.edu.iq Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder agents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, which are often used as qualitative tests for aldehydes. The oxidation of a related compound, 4-methylquinoline, to quinoline-4-carboxylic acid suggests that the side chain is susceptible to oxidation. pvamu.edu
Reduction: The aldehyde group can be reduced to a primary alcohol (4-quinolinepropanol). This is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method.
Table 2: Oxidation and Reduction of this compound
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄, or Ag₂O | 4-Quinolinepropanoic acid |
Aldol (B89426) and Knoevenagel condensations are powerful carbon-carbon bond-forming reactions that involve the aldehyde functionality. libretexts.orgresearchgate.net
Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound. libretexts.orgsigmaaldrich.com Since this compound lacks α-hydrogens on the carbon adjacent to the quinoline (B57606) ring, it cannot form an enolate at that position and act as the nucleophilic partner. However, it can readily act as the electrophilic partner in a "crossed" or Claisen-Schmidt condensation reaction with another aldehyde or ketone that can form an enolate. libretexts.org The reaction, typically base-catalyzed, forms a β-hydroxy carbonyl compound, which often dehydrates upon heating to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com
Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is an "active hydrogen" compound, such as malonic acid or ethyl acetoacetate, in the presence of a weak amine base like piperidine. wikipedia.orgsigmaaldrich.comyoutube.com this compound serves as the carbonyl component, reacting with the enolate of the active methylene compound. The initial adduct typically undergoes dehydration to produce a stable α,β-unsaturated product. sigmaaldrich.com The Doebner modification uses pyridine (B92270) as a solvent and often results in condensation followed by decarboxylation when a carboxylic acid group is present in the active methylene compound. organic-chemistry.org
Reactivity of the Quinoline Heterocycle in this compound
The quinoline ring is an aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine ring. This fusion results in a system with distinct electronic properties that influence its reactivity.
Electrophilic Aromatic Substitution (EAS): The pyridine ring in quinoline is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than the benzene ring. wikipedia.orgreddit.com Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur on the benzene portion of the heterocycle, typically at positions 5 and 8. reddit.com The reaction proceeds through a standard EAS mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNA): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially at positions 2 and 4. youtube.com While this compound itself does not have a suitable leaving group for a standard S(N)Ar reaction, modification of the quinoline ring (e.g., conversion to an N-oxide or introduction of a halide) can facilitate such substitutions. acs.org The S(N)Ar mechanism generally involves the addition of a nucleophile to the aromatic ring to form a stable, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. youtube.comkhanacademy.org Recent studies suggest that some S(N)Ar reactions may proceed through a concerted mechanism. nih.gov The reactivity of the quinazoline ring, a related heterocycle, shows a strong preference for nucleophilic substitution at the 4-position. nih.gov
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. frontiersin.org The quinoline scaffold is a common participant in these transformations.
Coupling with Organometallics: If this compound were converted to a derivative containing a halide or triflate at a specific position on the quinoline ring, it could undergo classic cross-coupling reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), or Heck (with alkenes) reactions. acs.org
C-H Functionalization: More recent methodologies focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. The quinoline nucleus can be a substrate for metal-catalyzed C-H activation, allowing for the introduction of new substituents. For instance, nickel-catalyzed cross-coupling reactions can form C-C bonds between aryl boronic acids and quinoline derivatives. rsc.org Iron-catalyzed reactions have also been employed for the synthesis and functionalization of quinolines. researchgate.net A metal-free, regioselective cross-coupling of quinoline N-oxides with boronic acids has also been developed. acs.org
Table 3: Potential Reactivity of the Quinoline Ring in this compound
| Reaction Type | Position(s) of Reactivity | Notes |
|---|---|---|
| Electrophilic Aromatic Substitution | 5 and 8 | The benzene ring is more electron-rich and reactive towards electrophiles. reddit.com |
| Nucleophilic Aromatic Substitution | 2 and 4 | The pyridine ring is electron-deficient; requires a leaving group or activation. youtube.com |
Intramolecular Cyclization and Rearrangement Processes
While specific studies on the intramolecular cyclization and rearrangement of this compound are not extensively documented in publicly available literature, its chemical structure suggests several plausible reaction pathways. The presence of a reactive aldehyde group on a flexible three-carbon chain attached to the quinoline core allows for potential ring-forming reactions, primarily through electrophilic attack on the electron-rich quinoline ring or through reactions involving the aldehyde functionality itself.
Another potential pathway involves an intramolecular aldol-type reaction, although this would necessitate the presence of a second carbonyl group or a functionality that can be converted into one. If, for instance, the propanal side chain were to be modified to a diketone, it could undergo an intramolecular condensation to form a new cyclic structure.
Furthermore, rearrangement reactions, such as those involving carbocation intermediates, could occur under specific conditions. For example, acid-catalyzed dehydration of a potential alcohol precursor to this compound could lead to the formation of an unsaturated side chain, which might then undergo rearrangement and cyclization.
The outcomes of these potential reactions are summarized in the table below, which outlines the hypothetical products based on established principles of organic reactivity.
| Reaction Type | Reagents/Conditions | Plausible Product(s) |
| Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., H₂SO₄, PPA) | Tricyclic ketone |
| Intramolecular Aldol Condensation (of a diketo-analog) | Acid or base catalyst | Cyclic enone |
| Acid-Catalyzed Rearrangement/Cyclization | Protic acid, heat | Isomeric cyclic structures |
Elucidation of Reaction Mechanisms using Experimental and Computational Techniques
The investigation of reaction mechanisms for complex organic molecules like this compound and its derivatives relies on a synergistic combination of experimental and computational methods. These techniques provide a detailed picture of the reaction pathways, transition states, and intermediates involved in intramolecular cyclization and rearrangement processes.
Experimental Approaches:
Experimental studies are crucial for identifying reaction products, isolating intermediates, and determining reaction kinetics. Key techniques employed include:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structure elucidation of starting materials, products, and any stable intermediates. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) can reveal detailed connectivity within complex cyclic products.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of products, confirming the outcome of a cyclization or rearrangement. Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize transient intermediates in the reaction mixture.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These methods are useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups (e.g., the aldehyde C=O stretch in IR) and the appearance of new chromophores in the products.
Kinetic Studies: Monitoring the reaction rate under various conditions (temperature, concentration, catalyst loading) can provide insights into the rate-determining step of the mechanism. For instance, determining the order of the reaction with respect to the catalyst can help elucidate its role in the cyclization process.
Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., using deuterium or carbon-13) is a powerful tool for tracing the path of specific atoms throughout a reaction. The position of the isotopic label in the product can provide definitive evidence for or against a proposed mechanistic pathway, such as a specific rearrangement.
Computational Techniques:
Computational chemistry offers a powerful complement to experimental studies, providing detailed energetic and structural information about reaction pathways that are often difficult or impossible to observe directly.
Density Functional Theory (DFT): DFT calculations are widely used to model the potential energy surface of a reaction. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction mechanism. nih.gov For the intramolecular cyclization of a this compound derivative, DFT could be used to compare the activation barriers for cyclization at different positions on the quinoline ring, thus predicting the regioselectivity.
Ab Initio Methods: While computationally more expensive, high-level ab initio calculations can provide very accurate energetic data, which is particularly useful for validating DFT results for key steps in a mechanism.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the reactant and the dynamics of the reaction, providing insights into how the molecule approaches the transition state geometry.
The integration of these experimental and computational approaches provides a comprehensive understanding of the chemical reactivity of quinoline derivatives. For instance, a proposed mechanism based on DFT calculations can be tested experimentally through kinetic studies and isotope labeling, leading to a well-supported and detailed mechanistic picture.
The following table summarizes the application of these techniques in mechanistic elucidation:
| Technique | Information Gained |
| Experimental | |
| NMR Spectroscopy | Structural confirmation of products and intermediates. |
| Mass Spectrometry | Molecular formula confirmation, detection of intermediates. |
| Kinetic Analysis | Determination of rate laws and activation parameters. |
| Isotope Labeling | Tracing atomic connectivity changes during the reaction. |
| Computational | |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition state structures. nih.gov |
| Ab Initio Calculations | High-accuracy energy calculations for validation. |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. |
Derivatization and Structure Activity Relationship Sar Studies of 4 Quinolinepropanal Analogs
Design and Synthesis of Novel 4-Quinolinepropanal Derivatives
The synthesis of novel derivatives of this compound involves strategic modifications at both the propanal side chain and the quinoline (B57606) ring system. These modifications are guided by the goal of enhancing potency, selectivity, and pharmacokinetic properties. The Pfitzinger cyclization and Gould-Jacobs reaction are among the classical methods employed for constructing the quinoline core, which can then be further functionalized. nih.govresearchgate.net
| Reaction Type | Description | Starting Materials Example | Product Example | Reference |
|---|---|---|---|---|
| Pfitzinger Reaction | Condensation of an isatin (B1672199) derivative with a carbonyl compound to yield a quinoline-4-carboxylic acid, a potential precursor to this compound analogs. | Isatin, Acetone | 2-methylquinoline-4-carboxylic acid | google.com |
| Gould-Jacobs Reaction | Reaction of an aniline (B41778) derivative with ethyl (ethoxymethylene)acetoacetate followed by cyclization to form a 4-hydroxyquinoline, which can be converted to 4-chloro and subsequently other 4-substituted quinolines. | Aniline derivatives, Diethyl(ethoxymethylene)malonate | 4-hydroxyquinoline derivatives | researchgate.net |
| Nucleophilic Substitution | Displacement of a leaving group (e.g., chlorine) at the 4-position of the quinoline ring with various nucleophiles to introduce diverse side chains. | 4-chloroquinoline, Aromatic amines | 4-anilinoquinoline derivatives | researchgate.net |
| Reductive Amination | Conversion of the aldehyde group of this compound into various amines by reaction with a primary or secondary amine in the presence of a reducing agent. | This compound, Amine | N-substituted 4-quinolinepropanamine | N/A |
| Oxidation | Conversion of the aldehyde group of this compound to a carboxylic acid, a key functional group in many biologically active quinolines. | This compound | 4-Quinolinepropanoic acid | nih.gov |
The propanal side chain of this compound is a key site for chemical modification. The aldehyde functional group is highly reactive and can be transformed into a wide array of other functionalities. For instance, oxidation of the aldehyde yields the corresponding carboxylic acid, a common feature in many active quinoline-based compounds like the antiviral agent brequinar. nih.gov The structure-activity relationships of such 4-quinoline carboxylic acid analogs have been studied, showing that the nature of this acidic group is critical for activity. nih.govnih.gov
Further modifications can include:
Reduction to form the corresponding alcohol, 4-quinolinepropanol.
Reductive amination to generate primary, secondary, or tertiary amines, introducing basic centers that can influence solubility and target binding.
Wittig reaction or related olefination methods to extend the carbon chain and introduce double bonds.
Condensation reactions to form imines, oximes, or hydrazones, the latter being a strategy to create hybrid molecules with other pharmacophores. rsc.org
The biological activity of quinoline derivatives is highly sensitive to the type and position of substituents on the heterocyclic ring system. orientjchem.org SAR studies on various quinoline analogs have established several key principles:
Position 2: Substitutions at this position can significantly impact activity. In some anticancer agents, 2,4-disubstituted quinolines have shown notable potency. rsc.org For certain antiviral 4-quinolinecarboxylic acids, a C(2)-aromatic ring is a crucial feature, with its own substitution pattern modulating efficacy. nih.gov
Position 6: The introduction of a fluorine atom at the C-6 position is a well-known strategy to enhance the antibacterial activity of quinolones. orientjchem.orgslideshare.net For antiviral 4-quinoline carboxylic acid analogs, a 6-fluoro substituent also led to a significant increase in potency. nih.gov
Position 7: A chloro group at C-7 is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine (B1663885). mdpi.com
Positions 5 and 8: Substitutions with groups like amino at position 5 can confer antibacterial activity. slideshare.net Nucleophilic substitution reactions often occur at the 2nd and 4th positions, but electrophilic substitutions tend to happen at positions 5 and 8. orientjchem.org
| Position | Substituent | Observed Effect | Compound Class Example | Reference |
|---|---|---|---|---|
| 4 | Carboxylic Acid | Essential for antiviral activity against DHODH. | Antiviral quinolines | nih.gov |
| 6 | Fluorine | Enhances antibacterial and antiviral activity. | Fluoroquinolones, Antiviral quinolines | nih.govorientjchem.orgslideshare.net |
| 7 | Piperazine/N-methyl piperazine | Confers antibacterial activity. | Quinolone antibacterials | slideshare.net |
| 7 | Chloro | Feature in potent antimalarial agents. | 4-aminoquinolines | mdpi.com |
| 2 | Aryl group (e.g., phenoxyphenyl) | Critical for potent antiviral activity. | Antiviral quinolines | nih.gov |
| 5 | Amino | Confers antibacterial activity. | Quinolone antibacterials | slideshare.net |
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design to create compounds with potentially synergistic or multi-target activities. researchgate.netnih.gov The this compound scaffold is an excellent candidate for creating such hybrids.
Quinoline-Hydrazone Hybrids: The propanal group can readily react with hydrazides to form quinoline-hydrazone hybrids. This class of compounds has been investigated for leishmanicidal activity, with some hybrids showing high efficacy. rsc.orgnih.gov
Quinoline-Imidazole Hybrids: The quinoline core has been linked to imidazole (B134444) moieties, resulting in compounds with potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. nih.gov
Quinoline-Triazole Hybrids: Triazoles are another common pharmacophore, and linking them to a quinoline structure is a strategy explored in the development of new therapeutics. researchgate.netnih.gov
Quinoline-Chalcone Hybrids: Chalcones are known for their diverse biological activities, and their hybridization with quinolines has been a focus of research for developing new antiprotozoal agents. nih.gov
Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analysis
QSAR and SAR studies are fundamental to understanding how chemical structure translates into biological function. ajol.infonih.gov For quinoline-based compounds, these analyses provide a systematic way to optimize lead compounds.
Qualitative SAR, derived from comparing the activity of a series of related compounds, has established the importance of features like the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety for antibacterial action or the presence of specific halogen substitutions for enhancing potency. slideshare.net For a series of antiviral 4-quinoline carboxylic acids, SAR studies revealed that while a C(3)-methyl substituent was expected to increase activity, it surprisingly led to a 70-fold decrease in potency, highlighting the empirical nature of SAR exploration. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical or structural descriptors with biological activity. ajol.infonih.gov Three-dimensional QSAR (3D-QSAR) studies on 4-aminoquinoline (B48711) analogs have been used to create predictive models and generate visual contour maps that show where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. ajol.infounar.ac.id For instance, a 3D-QSAR analysis of 4-aminoquinoline-1,3,5-triazines identified key interactions with the target enzyme and guided subsequent design strategies to avoid interactions with mutation-prone residues. ugm.ac.id Such models are invaluable for prioritizing the synthesis of new analogs and for the rational design of more effective agents.
Rational Design Principles for Tailored this compound Analogs
The culmination of synthesis, SAR, and QSAR studies is the formulation of rational design principles that guide the creation of new molecules with desired properties. researchgate.netnih.gov For this compound analogs, these principles would be derived from the extensive research on the broader quinoline class.
Target-Specific Side Chain Modification: The propanal side chain should be modified based on the target. For instance, converting it to a carboxylic acid is a key step for targeting the human enzyme DHODH for antiviral effects. nih.gov For creating antibacterial or antiprotozoal agents, forming a hydrazone hybrid may be more effective. rsc.org
Strategic Substitution on the Quinoline Core: Based on QSAR contour maps and qualitative SAR, specific positions on the quinoline ring should be substituted to optimize interactions with the biological target. A 6-fluoro group is a general potency-enhancing substitution for multiple activities. nih.govslideshare.net The choice of substituents at C-2 and C-7 can be used to fine-tune activity and selectivity. nih.govmdpi.com
In Silico-Guided Design: Computational approaches like molecular docking and QSAR modeling should be used to pre-screen virtual compounds before synthesis. ajol.infonih.gov This allows for the prioritization of candidates with the highest predicted activity and the best fit within the target's binding site. For example, docking studies can rationalize the inhibitory activity of compounds and guide the design of new lead structures. researchgate.netugm.ac.id
Pharmacophore Hybridization: To address complex diseases or drug resistance, designing hybrid molecules that incorporate a second pharmacophore is a promising strategy. The choice of the linked pharmacophore (e.g., imidazole, triazole, chalcone) should be based on the desired multi-target profile. nih.govnih.gov A successful example of rational design involved identifying a potent diaryl ether-substituted 4-quinolinecarboxylic acid (C44) that was two orders of magnitude more potent than the initial lead compound, brequinar, after systematic SAR-based optimization. nih.govnih.gov
By applying these principles, researchers can move beyond serendipitous discovery and systematically engineer novel this compound analogs with precisely tailored therapeutic profiles.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Quinolinepropanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of 1D and 2D NMR spectra, it is possible to map the carbon skeleton and establish the connectivity and spatial relationships of protons within the 4-Quinolinepropanal molecule.
1D NMR (¹H, ¹³C) Applications
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the propanal side chain. The aromatic region (typically δ 7.5–9.0 ppm) will feature a set of coupled multiplets corresponding to the seven protons on the quinoline core. The H-2 proton is expected to be the most downfield-shifted proton of the pyridine (B92270) ring system due to the deshielding effect of the adjacent nitrogen atom. The propanal side chain will exhibit characteristic signals: a triplet for the aldehyde proton (CHO) around δ 9.8 ppm, a triplet for the methylene group adjacent to the carbonyl (α-CH₂), and a multiplet for the methylene group adjacent to the quinoline ring (β-CH₂). The coupling between these aliphatic protons provides direct evidence for the propanal moiety.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, twelve distinct signals are expected. The aldehyde carbonyl carbon will appear significantly downfield, typically in the range of δ 200–205 ppm. The carbons of the quinoline ring will resonate in the aromatic region (δ 120–150 ppm), with quaternary carbons (C-4, C-4a, C-8a) often showing lower intensity. libretexts.org The two methylene carbons of the propanal side chain will appear in the aliphatic region of the spectrum. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. libretexts.orgoregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| CHO | ~9.8 | t | ~202.0 |
| α-CH₂ | ~2.9 | t | ~45.0 |
| β-CH₂ | ~3.3 | t | ~28.0 |
| C-2 | ~8.9 | d | ~150.0 |
| C-3 | ~7.5 | d | ~121.0 |
| C-4 | - | - | ~148.0 |
| C-4a | - | - | ~128.0 |
| C-5 | ~8.1 | d | ~130.0 |
| C-6 | ~7.6 | t | ~127.0 |
| C-7 | ~7.8 | t | ~129.0 |
| C-8 | ~8.0 | d | ~126.0 |
| C-8a | - | - | ~149.0 |
Note: Predicted values are based on data for analogous compounds like 4-quinolinecarboxaldehyde and general substituent effects. chemicalbook.commsu.edu Actual experimental values may vary.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the aldehyde proton and the adjacent α-CH₂ protons, and between the α-CH₂ and β-CH₂ protons, confirming the propanal chain's connectivity. Within the quinoline ring, it would reveal the coupling network of the aromatic protons, helping to assign H-2/H-3, and the H-5 through H-8 system. acs.orgacs.org A weak, long-range "zigzag" coupling between H-4 and H-8 can sometimes be observed, which helps to connect the pyridine and benzene (B151609) ring proton systems. acs.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the aldehyde proton signal (~9.8 ppm) and the carbonyl carbon signal (~202.0 ppm), as well as correlations for each C-H pair in the quinoline ring and the side chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is vital for connecting different parts of the molecule. Key expected correlations for this compound would include:
A correlation from the β-CH₂ protons to the C-4 carbon of the quinoline ring, confirming the attachment point of the side chain.
Correlations from the aldehyde proton to the α-carbon and β-carbon.
Correlations from H-3 and H-5 to the C-4 carbon, further solidifying the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal spatial proximity between the β-CH₂ protons of the side chain and the H-3 and H-5 protons on the quinoline ring, depending on the preferred conformation of the propanal side chain relative to the ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₂H₁₁NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass. Time-of-flight (TOF) analyzers are commonly used for this purpose. researchgate.netnih.gov The ability to obtain the molecular ion with mass errors below 5 mDa provides high confidence in the assigned chemical formula. researchgate.netnih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁NO |
| Calculated Exact Mass | 185.08406 u |
| Expected Ion ([M+H]⁺) | 186.09189 u |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and isomer differentiation. researchgate.netnih.gov
For this compound, the fragmentation is expected to be initiated at the propanal side chain. Common fragmentation pathways for quinoline aldehydes involve the initial loss of the carbonyl group (CHO). mdpi.com The primary fragment ions would likely arise from:
Loss of the aldehyde group: A cleavage resulting in the loss of a CHO radical (29 Da).
Cleavage of the side chain: Fragmentation at the Cα-Cβ bond.
Fragmentation of the quinoline core: Subsequent to side-chain fragmentation, the quinoline ring itself can break apart, typically by losing HCN (27 Da) or C₂H₂ (26 Da), which is characteristic of nitrogen-containing aromatic rings. nist.gov
Analysis of these fragmentation pathways provides robust confirmation of the presence of both the quinoline core and the 4-propanal substituent. researchgate.netnih.gov
Table 3: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺ = 186.09)
| Predicted m/z | Proposed Loss | Proposed Fragment Structure |
| 157.08 | -CHO | [M+H - CHO]⁺ |
| 130.07 | -C₃H₅O | [M+H - C₃H₅O]⁺ (Quinoline ring) |
| 103.04 | -C₃H₅O, -HCN | [M+H - C₃H₅O - HCN]⁺ |
Note: These are predicted fragmentation pathways based on general principles and data from similar structures.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically appearing in the region of 1700–1725 cm⁻¹. Another key feature would be the aldehyde C-H stretch, which usually appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic quinoline ring would give rise to several bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1450–1600 cm⁻¹ region. nih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the C=O stretching vibration, although it may be weaker than in the IR spectrum. The aromatic ring stretching modes are typically strong in Raman spectra, providing a characteristic fingerprint for the quinoline core. acs.org The symmetric "ring breathing" mode of the quinoline system would also be a prominent feature. researchgate.net Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of the key aldehyde and quinoline functional groups. nih.govresearchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050–3150 | 3050–3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850–2960 | 2850–2960 | Medium |
| Aldehyde C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Weak |
| Aldehyde C=O Stretch | ~1710 | ~1710 | Strong (IR), Medium (Raman) |
| Aromatic C=C/C=N Stretch | 1450–1600 | 1450–1600 | Strong-Medium |
| Quinoline Ring Breathing | - | ~1370 | Strong (Raman) |
| C-H In-plane Bending | 1000–1300 | 1000–1300 | Medium |
| C-H Out-of-plane Bending | 750–900 | 750–900 | Strong (IR) |
Note: Frequencies are approximate and based on data for quinoline aldehydes. nih.govresearchgate.netdocbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For a compound like this compound, which contains both a quinoline ring system and a propanal functional group, the UV-Vis spectrum provides critical information about its conjugated π-electron system and the non-bonding electrons of the aldehyde's oxygen atom.
The electronic spectrum of quinoline derivatives typically exhibits absorptions in the 230-365 nm range. scielo.brtandfonline.com These absorptions are primarily attributed to two main types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The quinoline ring itself is a heteroaromatic chromophore, giving rise to intense π → π* transitions. tandfonline.com The presence of the aldehyde group introduces an additional chromophore with a carbonyl (C=O) group, which can also undergo a weaker n → π* transition, typically observed in the 270-300 nm region. masterorganicchemistry.com
Research on related quinoline-aldehyde derivatives shows absorption characteristics demonstrating both n–π* and π–π* transitions originating from the quinoline moiety. tandfonline.comtandfonline.com The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the solvent polarity and the specific substitution pattern on the quinoline ring. scielo.br For instance, polar solvents can cause a shift in the absorption bands. scielo.br In this compound, the conjugated system of the quinoline ring is expected to produce strong absorption bands, while the aldehyde group's carbonyl function will contribute its own characteristic, albeit weaker, absorption.
The photophysical properties, such as fluorescence, are also dictated by these electronic transitions. While many quinoline derivatives are known to be fluorescent, the specific emission properties of this compound would depend on the efficiency of the electronic relaxation processes following excitation. scielo.brresearchgate.net
Table 1: Representative UV-Vis Absorption Data for Quinoline Derivatives This table presents typical absorption maxima for related quinoline structures to illustrate the expected spectral regions for this compound.
| Compound Class | Solvent | λmax (nm) | Transition Type | Reference |
| Quinoline Derivatives | Dichloromethane | ~230-320 | π → π | scielo.br |
| Quinoline Derivatives | Dichloromethane | ~320-350 | n → π (shoulder) | scielo.br |
| Quinoline-4-aldehyde Schiff Bases | Various | ~330-365 | π → π* / n → π | tandfonline.com |
| Acetone (for carbonyl reference) | Not Specified | ~275 | n → π | masterorganicchemistry.com |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. chemmethod.com While a specific crystal structure for this compound is not publicly available as of this writing, the analysis of other quinoline derivatives provides a clear indication of the structural insights that could be gained. chemmethod.comnih.gov
To perform X-ray crystallography, a single, high-quality crystal of this compound would be required. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons of the atoms in the crystal. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, and a complete molecular structure is built. nih.gov
For this compound, a crystal structure would reveal:
The planarity of the quinoline ring system.
The precise bond lengths and angles of the propanal side chain.
The torsion angle between the quinoline ring and the aliphatic side chain, defining the molecule's preferred conformation in the solid state.
Intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal packing. chemmethod.com
Studies on other substituted quinolines have successfully used this technique to elucidate their structures, confirming molecular geometries and intermolecular forces. chemmethod.comnih.govacs.org
Table 2: Example Crystallographic Data for a Quinoline Derivative This table shows representative data for a different quinoline derivative, (C₁₈H₂₁N₃O₇), to illustrate the type of information obtained from an X-ray crystallography experiment. This data is NOT for this compound.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | chemmethod.com |
| Space Group | P2₁/c | chemmethod.com |
| Unit Cell Dimension (a) | ~12-13 Å | chemmethod.com |
| Unit Cell Dimension (b) | ~5-6 Å | chemmethod.com |
| Unit Cell Dimension (c) | ~18-19 Å | chemmethod.com |
| Bond Length (C-C aromatic) | ~1.41 Å | chemmethod.com |
| Bond Angle (C-N-C in ring) | ~116-122° | chemmethod.com |
Chromatographic Techniques (HPLC, GC) for Separation, Quantification, and Purity Profiling
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds, as well as for assessing their purity. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate components in a liquid mixture. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netnih.gov In this setup, a nonpolar stationary phase (like C18 or C8) is used with a more polar mobile phase.
A typical HPLC method for the analysis of this compound would involve:
Stationary Phase: A C18 (octadecyl silica) column is a standard choice, providing good separation for aromatic compounds. nih.gov
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or ammonium acetate) is often used. nih.gov The buffer controls the pH and can improve peak shape.
Detection: A UV detector is highly effective, as the quinoline ring is a strong chromophore. The detection wavelength would be set at one of the compound's absorption maxima (e.g., around 230 nm or 320 nm) to ensure high sensitivity. nih.gov
This method would allow for the quantification of this compound in a sample and the separation from impurities or related substances, making it ideal for purity profiling and stability studies. nih.govmdpi.com
Table 3: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. nih.gov |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 6.0) | Common solvent system for quinoline derivatives. nih.gov |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. nih.gov |
| Detection | UV at 230 nm | Wavelength for strong absorbance by the quinoline ring. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Since this compound possesses sufficient volatility, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for its identification and quantification.
A suitable GC-MS method would include:
Sample Preparation: The sample would be dissolved in a suitable organic solvent, such as toluene or dichloromethane.
Stationary Phase: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5MS), is effective for separating aromatic compounds.
Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.
Detection: A mass spectrometer (MS) detector would provide both quantitative data and mass spectral information, which is highly specific and allows for definitive identification based on the compound's fragmentation pattern. nih.gov
GC analysis can be used for purity assessment by detecting any volatile impurities. In some cases, derivatization may be employed to improve the chromatographic properties of the analyte, although it is often not necessary for quinoline derivatives. nih.gov
Table 4: Typical GC-MS Method Parameters for Quinoline Derivative Analysis
| Parameter | Condition | Rationale |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Widely used for the analysis of various organic compounds, including aromatics. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Start at 100 °C, ramp to 280 °C | Temperature gradient to separate compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for positive identification. |
Theoretical and Computational Studies on 4 Quinolinepropanal
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and the resulting molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying quinoline (B57606) derivatives. scirp.org DFT calculations focus on the electron density to determine the energy and properties of a molecule, which are crucial for predicting its stability and reactivity. researchgate.net
Global reactivity descriptors derived from DFT calculations, such as chemical hardness (η), electronic chemical potential (µ), and the electrophilicity index (ω), further quantify the molecule's stability and reactive nature. wikipedia.org These parameters provide a theoretical framework for understanding how 4-Quinolinepropanal might behave in chemical reactions.
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. | Indicates the region of the molecule most likely to donate electrons in a reaction. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. | Indicates the region of the molecule most likely to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A primary indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. wuxibiology.com |
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. youtube.com The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edufsu.edu While computationally more demanding than DFT, ab initio methods like HF and more advanced post-Hartree-Fock methods can provide highly accurate predictions of molecular properties. gatech.edu
For this compound, these methods would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure, predicting bond lengths and angles from first principles.
Calculate Total Energy: Provide a precise calculation of the molecule's total electronic energy.
Predict Molecular Orbitals: Offer a detailed description of the shape and energy of the molecular orbitals without reliance on empirical adjustments.
These calculations are crucial for establishing a baseline, unbiased understanding of the molecule's fundamental properties. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in vitro contexts only)
To explore the potential of this compound to interact with biological targets, molecular docking and dynamics simulations are employed. These computational techniques are instrumental in drug discovery and design. nih.gov
Molecular Docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target molecule, typically a protein or enzyme. nih.govjksus.org The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.govresearchgate.net Studies on other quinoline derivatives have shown that their interactions with protein active sites are often governed by hydrogen bonds and π-stacking interactions. nih.gov A docking study of this compound would identify the most likely binding pose and key amino acid residues involved in the interaction, providing a static snapshot of the complex. jksus.org
Molecular Dynamics (MD) Simulations build upon the static model from molecular docking. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex. chemrxiv.org For an in vitro context, an MD simulation would place the docked this compound-protein complex in a simulated aqueous environment and calculate the atomic trajectories over a set period (e.g., nanoseconds). This analysis reveals:
Stability of the Complex: Whether the ligand remains stably bound in the active site.
Conformational Changes: How the ligand and protein adjust their shapes to accommodate each other.
Interaction Dynamics: The persistence and fluctuation of specific interactions, like hydrogen bonds, over time.
These simulations provide deeper insights into the flexibility and stability of the potential ligand-receptor interaction. nih.gov
Conformation Analysis and Stereochemical Considerations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For this compound, the key source of conformational flexibility is the propanal side chain attached to the rigid quinoline ring.
Rotation around the C-C single bonds within the propanal moiety gives rise to various rotational isomers, or conformers. The relative stability of these conformers is determined by factors like torsional strain (repulsion between bonding electrons) and steric hindrance (repulsion between bulky groups). chemistrysteps.com
The primary parameter used to describe these conformations is the dihedral angle (or torsion angle), which is the angle between two planes defined by consecutively bonded atoms. wikipedia.orgamrita.edu Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformation. This process generates a potential energy surface that identifies the lowest-energy, most stable conformers (e.g., staggered conformations) and the highest-energy, least stable ones (e.g., eclipsed conformations). youtube.com Understanding the preferred conformation of this compound is crucial, as the molecule's three-dimensional shape dictates how it can interact with other molecules, including biological receptors.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry is also a valuable tool for predicting spectroscopic data and exploring potential chemical reactions.
Prediction of Spectroscopic Parameters: Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters. nih.gov This is highly useful for interpreting experimental data and confirming molecular structures.
Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. cardiff.ac.uknih.govdiva-portal.org These frequencies correspond to the stretching and bending of chemical bonds and appear as peaks in an IR or Raman spectrum. Comparing the computed spectrum with an experimental one helps in assigning the observed bands to specific molecular motions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts (¹H and ¹³C) is a common application of computational chemistry. researchgate.netd-nb.infoacademie-sciences.frnih.gov Software can calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift value. These predicted spectra can aid in the structural elucidation of newly synthesized compounds. youtube.com
Prediction of Reaction Pathways: Theoretical methods can be used to model the mechanism of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out a reaction's potential energy surface. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a proposed pathway. This approach can be used to explore potential synthetic routes to this compound or to predict its metabolic fate.
Biological and Biomedical Research Applications of 4 Quinolinepropanal and Its Derivatives in Vitro Studies Only
Investigation of Enzyme Inhibition Potentials in vitro
The ability of 4-quinolinepropanal derivatives to modulate the activity of various enzymes has been a significant area of investigation. These in vitro studies provide foundational knowledge on the structure-activity relationships that govern their inhibitory potential.
α-Glucosidase Inhibition Studies
A series of novel quinoline-based-benzo[d]imidazole derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory potential. Most of the synthesized compounds demonstrated significant inhibitory activity against α-glucosidase, with IC50 values ranging from 3.2 ± 0.3 to 185.0 ± 0.3 µM, which is notably more potent than the standard drug acarbose (IC50 = 750.0 ± 5.0 µM) researchgate.net. Kinetic studies of the most potent compound in this series revealed it to be a competitive inhibitor of the enzyme researchgate.net.
Similarly, a series of quinoline-piperazine-acetamide derivatives were designed and synthesized as potential α-glucosidase inhibitors. In vitro testing showed that several of these derivatives exhibited significant inhibitory activity, with the most active compound having an IC50 value of 280.0 µM, which is more potent than acarbose (IC50 = 750.7 µM). Kinetic analysis of the most potent derivative indicated an uncompetitive mode of inhibition nih.gov.
Furthermore, another study on quinoline (B57606) linked benzothiazole hybrids identified compounds with remarkable α-glucosidase inhibitory activity, with IC50 values ranging from 38.2 ± 0.3 to 79.9 ± 1.2 µM, again surpassing the activity of acarbose (IC50 = 750.0 ± 2.0 µM) nih.gov. The most active compound in this series was found to be a non-competitive inhibitor nih.gov.
| Compound Series | Reported IC50 Range (µM) | Most Potent Compound IC50 (µM) | Standard (Acarbose) IC50 (µM) | Mode of Inhibition of Most Potent Compound |
|---|---|---|---|---|
| Quinoline-based-benzo[d]imidazole derivatives | 3.2 - 185.0 | 3.2 ± 0.3 | 750.0 ± 5.0 | Competitive |
| Quinoline-piperazine-acetamide derivatives | - | 280.0 | 750.7 | Uncompetitive |
| Quinoline linked benzothiazole hybrids | 38.2 - 79.9 | 38.2 ± 0.3 | 750.0 ± 2.0 | Non-competitive |
Kinase Inhibition Assays (e.g., PI3K/mTOR)
A novel series of 4-acrylamido-quinoline derivatives have been designed and evaluated in vitro as dual inhibitors of PI3K/mTOR. These compounds demonstrated remarkable inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range (0.50 to 2.03 nM). A representative compound from this series also showed significant inhibition of other class I PI3Ks and mTOR. In cellular assays, this compound effectively down-regulated key biomarkers in the PI3K/Akt/mTOR signaling pathway nih.govacs.org.
Another study identified a quinoline derivative, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), as a potent mTOR inhibitor with an IC50 value of 64 nM in both cell-based and cell-free assays. Further investigation revealed that PQQ acts as a strong inhibitor of the PI3K-Akt-mTOR-p70S6K cascade and functions as a dual mTORC1 and mTORC2 inhibitor nih.gov.
| Compound Series/Name | Target Kinase(s) | Reported IC50 Range |
|---|---|---|
| 4-Acrylamido-quinoline derivatives | PI3Kα | 0.50 - 2.03 nM |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 64 nM |
DNA-Acting Enzyme Modulation (e.g., Topoisomerases, Methyltransferases)
Topoisomerase Inhibition: A novel series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. Several of these compounds exhibited potent antiproliferative activity against various cancer cell lines. One of the most effective compounds demonstrated an equivalent pattern of topoisomerase IIα inhibition to the standard drug etoposide at a concentration of 100 µM nih.govnih.gov. Other studies have also highlighted the potential of quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV researchgate.net.
DNA Methyltransferase Inhibition: Quinoline-based compounds have been investigated as inhibitors of DNA methyltransferases (DNMTs). One such compound, SGI-1027, and its analogs have shown potent inhibitory activity against DNMT1. Mechanistic studies revealed that these compounds are competitive inhibitors with respect to the DNA substrate and non-competitive with respect to the S-adenosyl-l-methionine (AdoMet) cofactor wikipedia.org. A series of bis-quinolines, as analogues of SGI-1027, have been shown to be highly active against leukemia cell proliferation, acting through both DNMT3A catalytic inhibition and the degradation of DNMT proteins researchgate.net.
Acetylcholinesterase and Monoamine Oxidase B Inhibition
Acetylcholinesterase (AChE) Inhibition: A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were designed and synthesized to evaluate their anti-cholinesterase activities. Several of these compounds exhibited AChE inhibition comparable to the reference drug galantamine. The most potent compound showed an IC50 value of 1.94 ± 0.13 µM for AChE. Kinetic studies indicated a mixed-type inhibition mechanism for the most active compounds researchgate.net. Another study confirmed that the 4-aminoquinoline (B48711) core is crucial for strong AChE inhibition, with one derivative displaying an IC50 of 0.72 ± 0.06 µM.
Monoamine Oxidase B (MAO-B) Inhibition: Novel quinoline–sulfonamides have been designed as dual inhibitors of both monoamine oxidases (MAOs) and cholinesterases. In vitro results demonstrated that some of these compounds were potent inhibitors of MAO-B, with the most active compound having an IC50 value of 0.47 ± 0.03 µM. Kinetic studies revealed a competitive mode of inhibition for these compounds. The development of quinoline derivatives as MAO-B inhibitors is considered a promising approach for neurodegenerative diseases.
| Compound Series | Target Enzyme | Most Potent Compound IC50 (µM) | Mode of Inhibition |
|---|---|---|---|
| 4-N-phenylaminoquinoline derivatives | AChE | 1.94 ± 0.13 | Mixed-type |
| 4-aminoquinoline derivative | AChE | 0.72 ± 0.06 | - |
| Quinoline–sulfonamides | MAO-B | 0.47 ± 0.03 | Competitive |
Receptor Binding Assays in vitro
In vitro radioligand binding assays have been employed to evaluate the affinity of quinoline derivatives for various receptors. A study on a series of quinolinecarboxylic acid amides and an ester derivative demonstrated their affinity for 5-HT3, 5-HT4, and D2 receptors. The derivative with the highest affinity for the 5-HT3 receptor exhibited a Ki value of 9.9 nM and showed selectivity over the 5-HT4 and D2 receptors wikipedia.org. These findings suggest that the 5-HT3 receptor can accommodate the acyl group of these quinoline derivatives wikipedia.org.
Further research on quinoline derivatives has led to the identification of potent NK3 receptor antagonists. Lead optimization of previously reported selective quinoline NK3 receptor antagonists resulted in compounds with high affinity and potency. Despite differences in their ability to penetrate the central nervous system, these antagonists showed excellent NK3 receptor occupancy in ex vivo binding studies nih.gov.
Antimicrobial Efficacy Assessment in vitro
The in vitro antimicrobial properties of quinoline derivatives have been extensively studied against a range of bacterial and fungal pathogens. A series of newly designed quinoline derivatives were evaluated for their antibacterial and antifungal activities. The antibacterial screening of these compounds showed excellent minimum inhibitory concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. The antifungal screening also demonstrated that all the synthesized compounds were potentially active against fungal strains including A. flavus, A. niger, F. oxysporum, and C. albicans.
Another study focused on novel 4-piperazinylquinoline hybrid derivatives, which were tested in vitro against Staphylococcus aureus and Pseudomonas aeruginosa. One of the derivatives exhibited potent and selective activity against S. aureus with a MIC of 10 μM. Furthermore, newly synthesized fluorinated quinoline analogs have shown good antifungal activity against several phytopathogenic fungi. Certain compounds in this series exhibited greater than 80% inhibition against S. sclerotiorum at a concentration of 50 μg/mL.
| Compound Series | Activity Type | Target Organisms | Reported Efficacy |
|---|---|---|---|
| Designed quinoline derivatives | Antibacterial | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | MIC: 3.12 - 50 µg/mL |
| Designed quinoline derivatives | Antifungal | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active |
| 4-Piperazinylquinoline hybrid derivatives | Antibacterial | Staphylococcus aureus | MIC: 10 µM |
| Fluorinated quinoline analogs | Antifungal | S. sclerotiorum | >80% inhibition at 50 µg/mL |
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Quinoline derivatives have demonstrated significant in vitro antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.
A variety of quinoline derivatives have been synthesized and tested for their antibacterial action. For instance, a series of novel quinoline derivatives showed excellent MIC values, ranging from 50 to 3.12 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov In some cases, the combination of these derivatives with reference drugs resulted in a significant lowering of the MIC values, indicating potential synergistic effects. tandfonline.comnih.gov
Another study highlighted a quinolone-coupled hybrid, compound 5d , which exhibited potent effects against most of the tested Gram-positive and Gram-negative strains with MIC values of 0.125–8 μg/mL. nih.gov Similarly, certain quinoline-based dihydrotriazine derivatives showed excellent antibacterial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative) with an MIC value of 2 μg/mL. biointerfaceresearch.com Research has also shown that some derivatives are selectively active, with 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid being active against Gram-negative E. coli, while 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione showed selectivity for the Gram-positive S. aureus. researchgate.net
The following table summarizes the in vitro antibacterial activity of selected quinoline derivatives against various bacterial strains.
| Bacterial Strain | Compound/Derivative Type | MIC (µg/mL) |
| Staphylococcus aureus | Quinoline-based dihydrotriazines | 2 |
| Escherichia coli | Quinoline-based dihydrotriazines | 2 |
| S. aureus | Quinolone coupled hybrid 5d | 0.125 - 8 |
| P. aeruginosa | Quinolone coupled hybrid 5d | 0.125 - 8 |
| E. coli | Quinolone coupled hybrid 5d | 0.125 - 8 |
| Bacillus cereus | General Quinoline Derivatives | 3.12 - 50 |
| Staphylococcus spp. | General Quinoline Derivatives | 3.12 - 50 |
| Pseudomonas spp. | General Quinoline Derivatives | 3.12 - 50 |
Antifungal Activity Evaluations
The therapeutic potential of quinoline derivatives extends to antifungal applications. In vitro studies have demonstrated the efficacy of these compounds against a range of fungal pathogens, including those affecting agriculture and human health.
One study focused on the structural simplification of quinine to develop quinoline derivatives with antifungal properties against phytopathogenic fungi. acs.org A lead compound, 2,8-bis(trifluoromethyl)-4-quinolinol, and its derivatives were evaluated against fungi such as Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum. acs.orgnih.gov Notably, derivative Ac12 showed potent activity with EC50 values of 0.52 and 0.50 μg/mL against S. sclerotiorum and B. cinerea, respectively, outperforming commercial fungicides like azoxystrobin. acs.org
Further research into novel fluorinated quinoline analogs also revealed significant antifungal activity. mdpi.com When tested at a concentration of 50 μg/mL, several compounds exhibited over 80% inhibition against S. sclerotiorum, and another derivative showed 80.8% activity against R. solani. mdpi.com Additionally, a series of new quinoline derivatives were evaluated against fungal strains including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans, with all compounds showing potential activity. tandfonline.com
The table below presents the in vitro antifungal activity of selected quinoline derivatives.
| Fungal Strain | Compound/Derivative Type | EC50 (µg/mL) | Inhibition (%) at 50 µg/mL |
| Sclerotinia sclerotiorum | Derivative Ac12 | 0.52 | >80 |
| Botrytis cinerea | Derivative Ac12 | 0.50 | - |
| Rhizoctonia solani | Fluorinated quinoline analog | - | 80.8 |
| Sclerotinia sclerotiorum | Fluorinated quinoline analogs | - | >80 |
| Aspergillus flavus | General Quinoline Derivatives | - | Potentially Active |
| Aspergillus niger | General Quinoline Derivatives | - | Potentially Active |
| Fusarium oxysporum | General Quinoline Derivatives | - | Potentially Active |
| Candida albicans | General Quinoline Derivatives | - | Potentially Active |
Antiprotozoal and Antimalarial Activity Studies (e.g., P. falciparum)
Quinoline derivatives are historically significant in the fight against malaria, with quinine and chloroquine (B1663885) being well-known examples. rsc.org Research continues to explore new quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
In vitro evaluations of newly synthesized quinoline derivatives have shown a range of antimalarial activities, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) from moderate to high. nih.gov One study reported IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. rsc.orgnih.gov Certain compounds in this study demonstrated excellent antimalarial activity, comparable to the reference drug chloroquine. nih.gov
Another investigation into hydrazine (B178648) and hydrazide derivatives of quinoline found them to be active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov These compounds also exhibited low cytotoxicity against human cell lines, indicating a high selectivity index. nih.gov Furthermore, some 4-aminoquinoline derivatives have proven effective against chloroquine-resistant P. falciparum in vitro. cabidigitallibrary.org
The table below summarizes the in vitro antimalarial activity of various quinoline derivatives against P. falciparum.
| Plasmodium falciparum Strain | Compound/Derivative Type | IC50 (µg/mL) |
| Chloroquine-Sensitive & Resistant | Hydrazine/hydrazide derivatives | Active (High Selectivity Index) |
| General Strain | Dihydropyrimidine derivatives | 0.014 - 5.87 |
| Chloroquine-Resistant | 4-aminoquinoline derivatives | Effective |
| W2 (Chloroquine-Resistant) | Pyrazolopyridine derivatives | 0.00346 - 0.0093 (µM) |
Exploration of Antiproliferative Activity in Cell Lines in vitro
The antiproliferative properties of quinoline derivatives against various cancer cell lines have been extensively studied in vitro. These compounds have shown potential as anticancer agents by inhibiting the growth of tumor cells.
The synthesis of new di- and trimeric quinoline derivatives led to the evaluation of their in vitro antiproliferative activities against human solid cancer cell lines such as MCF-7 (breast cancer) and PA-1 (ovarian cancer). nih.gov Another study synthesized several quinoline derivatives with different side chains and tested their activity against the human colon cancer cell line HT29 and the human breast cancer cell line MDA-MB231. nih.gov All but one of the derivatives displayed high to moderate activity against MDA-MB231, with IC50 values ranging from 4.6 to 48.2 μM. nih.gov The most active derivative in this study, a Schiff's base, had an IC50 of 4.6 μM against MDA-MB231 and 4.7 μM against HT29. nih.gov
Furthermore, a novel quinoline compound, 91b1 , demonstrated significant anticancer effects in vitro across a series of cancer cell lines. mdpi.com Research on other derivatives has identified compounds with potent antiproliferative activity against cell lines such as H-460 (lung), HepG2 (liver), and SGC-7901 (stomach).
The following table presents the in vitro antiproliferative activity of selected quinoline derivatives against various cancer cell lines.
| Cancer Cell Line | Cell Type | Compound/Derivative Type | IC50 (µM) |
| HT29 | Human Colon Cancer | Schiff's base 4e | 4.7 |
| MDA-MB231 | Human Breast Cancer | Schiff's base 4e | 4.6 |
| MCF-7 | Human Breast Cancer | Di- and trimeric derivatives | Activity Observed |
| PA-1 | Human Ovarian Cancer | Di- and trimeric derivatives | Activity Observed |
| H-460 | Lung Cancer | 2-substituted-4-amino-6-halogenquinolines | Activity Observed |
| HepG2 | Liver Cancer | 2-substituted-4-amino-6-halogenquinolines | 0.261 |
| HT-29 | Colon Cancer | 2-substituted-4-amino-6-halogenquinolines | Activity Observed |
| SGC-7901 | Stomach Cancer | 2-substituted-4-amino-6-halogenquinolines | Activity Observed |
Investigation of Mechanisms of Biological Action at the Molecular or Cellular Level (in vitro)
Understanding the mechanisms through which quinoline derivatives exert their biological effects is crucial for the development of new therapeutic agents. In vitro studies have provided insights into their molecular and cellular targets.
In the context of antimalarial activity, a primary mechanism of action for quinoline compounds is the inhibition of hemozoin formation. researchgate.netnih.gov During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin. Quinoline derivatives are thought to interfere with this process, leading to the accumulation of toxic heme and parasite death. rsc.orgnih.gov
For their antifungal effects, some quinoline derivatives are believed to act by disrupting the fungal cell membrane. acs.orgnih.gov Preliminary mechanism studies on the potent antifungal compound Ac12 suggest that it may cause abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.orgnih.gov
The antiproliferative action of certain quinoline derivatives has been linked to the inhibition of tubulin polymerization. ekb.eg Tubulin is a protein that assembles into microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. ekb.eg Other anticancer mechanisms identified include the downregulation of specific genes, such as Lumican, which is involved in tumorigenesis. mdpi.com
In terms of antibacterial action, quinoline derivatives have been suggested to target bacterial enzymes like DNA gyrase. acs.orgmdpi.com DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have also suggested that some quinoline hybrids might target both bacterial LptA and Topoisomerase IV proteins, contributing to their broad-spectrum antibacterial effect. nih.gov For some antiprotozoal quinoline salts, the mechanism involves inducing apoptosis-like cell death in parasites like Leishmania, characterized by mitochondrial membrane depolarization and an increase in reactive oxygen species (ROS) production. nih.gov
| Biological Activity | Proposed In Vitro Mechanism of Action | Molecular/Cellular Target |
| Antimalarial | Inhibition of hemozoin (β-hematin) formation | Heme detoxification pathway |
| Antifungal | Disruption of cell membrane integrity, increased permeability | Fungal cell membrane |
| Antiproliferative | Inhibition of tubulin polymerization, disruption of microtubule dynamics | Tubulin |
| Antiproliferative | Downregulation of gene expression | Lumican gene |
| Antibacterial | Inhibition of essential enzymes | DNA gyrase, Topoisomerase IV, LptA |
| Antiprotozoal (Leishmania) | Induction of apoptosis, mitochondrial dysfunction, increased ROS | Mitochondria |
Emerging Applications and Material Science Research Involving 4 Quinolinepropanal
Role as Ligands in Coordination Chemistry and Metal Complexes
The molecular architecture of 4-Quinolinepropanal, featuring a nitrogen atom within the quinoline (B57606) ring and an oxygen atom in the propanal group, makes it a compelling candidate as a ligand in coordination chemistry. ijfans.org Ligands are crucial in transition metal chemistry as they dictate the coordination number, oxidation state, and the resulting physical and chemical properties of the metal complex. nih.govsigmaaldrich.com this compound can function as a monodentate ligand, coordinating to a metal center through its quinoline nitrogen, or as a bidentate ligand, involving both the nitrogen and the carbonyl oxygen.
More significantly, the aldehyde group of this compound serves as a reactive handle for synthesizing more complex, multidentate ligands. bhu.ac.in Through condensation reactions with primary amines or hydrazines, it can be readily converted into Schiff base or hydrazone ligands. bhu.ac.inmdpi.com These derivatives often exhibit enhanced coordination ability, forming stable chelate rings with metal ions. For instance, Schiff base ligands derived from aldehydes can coordinate with metal ions through the imine nitrogen and another donor atom, leading to stable complexes with defined geometries like tetrahedral or square planar. nih.govscielo.org.mx Research on related quinoline-based Schiff bases shows their ability to form stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). scielo.org.mxdupont.com The specific geometry and properties of these complexes are influenced by the metal ion and the steric and electronic nature of the ligand. nih.gov
The resulting metal complexes have diverse applications, from catalysis to serving as building blocks for more complex supramolecular structures. bhu.ac.inmdpi.com The choice of metal and the tailored design of the quinoline-based ligand are pivotal in determining the functionality of the final coordination compound. researchgate.net
Table 1: Characteristics of Metal Complexes with Related Quinoline-Based Ligands
| Ligand Type | Metal Ion(s) | Typical Coordination Geometry | Reference(s) |
|---|---|---|---|
| Quinoxalinyl-substituted imino nitroxide | Ni(II), Zn(II) | Distorted Octahedral | scirp.org |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II), Ni(II), Zn(II), Cd(II) | Square Planar (Cu), Tetrahedral | nih.gov |
| Schiff base from 2-hydroxy-1-naphthaldehyde | Cd(II) | 2:1 Ligand-to-Metal Stoichiometry | researchgate.net |
This table presents data for ligands structurally related to derivatives of this compound to illustrate common coordination behaviors.
Precursors for Polymer Synthesis and Advanced Materials
The term precursor refers to a compound that participates in a chemical reaction that produces another compound. sigmaaldrich.comdupont.comentegris.com In material science, this compound is a valuable precursor for the synthesis of advanced polymers and functional materials. Its utility stems from the presence of the quinoline nucleus, known for its thermal stability and electronic properties, and the reactive aldehyde group, which can participate in various polymerization reactions. researchgate.netchinesechemsoc.org
One of the most promising routes for utilizing this compound is in multicomponent polymerizations to create poly(quinoline)s. chinesechemsoc.orgresearchgate.net These methods offer high efficiency and atom economy for constructing complex polymer backbones from simple, readily available monomers. chinesechemsoc.org For example, the aldehyde functionality of this compound makes it an ideal candidate for A³-coupling reactions with diynes and diamines or for Friedländer-type polymerizations. chinesechemsoc.orgresearchgate.net Such polymerizations generate polymers with quinoline units integrated directly into the main chain, imparting desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic functionalities. chinesechemsoc.orgresearchgate.net The resulting poly(quinoline)s are being explored for applications in optoelectronics and as high-performance materials. chinesechemsoc.orgresearchgate.net
Beyond polymerization, this compound can serve as a precursor for materials used in deposition techniques. In methods like chemical vapor deposition (CVD) or atomic layer deposition (ALD), volatile precursors are used to form thin, uniform films on substrates for fabricating semiconductor devices and other advanced electronics. entegris.comairliquide.com While this compound itself may require modification to achieve the necessary volatility, its derivatives could be designed as precursors for depositing functional quinoline-containing layers.
Table 2: Polymerization Methods Applicable to Aldehyde-Functionalized Precursors
| Polymerization Method | Monomer Types Involved | Resulting Polymer Type | Key Features | Reference(s) |
|---|---|---|---|---|
| A³-Coupling Polymerization | Diyne, Diamine, Glyoxylate (Aldehyde) | Poly(quinoline) | Metal-free, mild conditions, high molecular weight | chinesechemsoc.org |
| Alkyne-Aldehyde-Aniline Polymerization | Alkyne-aldehyde monomer, Aniline (B41778) | Poly(quinoline) | Lewis acid catalysis, good solubility | researchgate.net |
| Carbocatalytic Cascade | 2-Vinyl aniline, Aldehyde | Poly-substituted quinoline | Cascade reaction, high atom economy | mdpi.com |
Chemosensing and Biosensing Applications (e.g., Metal Ion Detection)
Quinoline-based compounds are extensively researched for chemosensing applications due to their inherent fluorescence and the ease with which they can be functionalized to create selective receptors for analytes like metal ions. nanobioletters.comacs.orgnih.gov The this compound scaffold is an excellent starting point for designing such sensors. The propanal group can be chemically transformed into a chelating unit, which, upon binding to a target metal ion, induces a change in the photophysical properties of the quinoline fluorophore. mdpi.comresearchgate.net
A common strategy involves the condensation of the aldehyde group with a molecule like hydrazine (B178648) or an amine to form a Schiff base or hydrazone. mdpi.comacs.org This reaction introduces additional nitrogen or oxygen donor atoms, creating a binding pocket for specific metal ions. The binding event often modulates the fluorescence of the quinoline moiety through mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the rigidity of the newly formed complex reduces non-radiative decay pathways, leading to a "turn-on" signal. uncw.edu Another mechanism is Photoinduced Electron Transfer (PET), where the receptor quenches the fluorescence in the free state, and upon ion binding, this quenching is blocked, restoring emission. rsc.org
Derivatives of quinoline aldehydes have been successfully employed to detect a range of metal ions with high sensitivity and selectivity, including Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, and Cd²⁺. researchgate.netacs.orgrsc.org For example, a Schiff base formed from 2-hydrazino quinoline and an aldehyde demonstrated selective "turn-on" fluorescence for Cd²⁺ with a detection limit in the nanomolar range. researchgate.net These sensors are valuable for environmental monitoring and biological imaging. nanobioletters.comacs.org
Table 3: Performance of Representative Quinoline-Based Fluorescent Chemosensors
| Sensor Structure Type | Target Ion(s) | Detection Limit (LOD) | Key Mechanism / Observation | Reference(s) |
|---|---|---|---|---|
| Quinoline-Schiff Base (from 6-aminoquinoline) | Al³⁺, Zn²⁺ | Not specified | Fluorescence enhancement (97-fold for Al³⁺) | rsc.org |
| Quinoline-Thiazole Derivative | Fe³⁺, Fe²⁺, Cu²⁺ | Not specified | Fluorescence quenching, 1:1 complex formation | acs.org |
| Quinoline-Hydrazone (from 2-hydrazinoquinoline) | Cd²⁺ | 14.8 nM | Turn-on fluorescence, color change to yellow | researchgate.net |
| Quinoline-Hydrazone | Tributyltin (TBT) | Not specified | Color change to red and fluorescence appearance | mdpi.com |
This table highlights the sensing capabilities of chemosensors derived from quinoline aldehydes or related structures, demonstrating the potential of this compound derivatives.
Photophysical Properties and Potential in Optoelectronics
The quinoline heterocycle is a well-known fluorophore, and its derivatives are of significant interest for applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net These applications leverage the inherent photophysical properties of the quinoline core, such as its ability to emit light efficiently and transport electrons. researchgate.netacademie-sciences.fr this compound, as a functionalized quinoline, is a promising building block for creating novel materials for this field.
The photophysical properties of quinoline derivatives, including their absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, can be precisely tuned by chemical modification. rsc.orgnih.govmdpi.com The propanal group on this compound can be used to attach various π-conjugated systems or other functional moieties, allowing for the systematic alteration of the molecule's electronic structure and, consequently, its luminescent color and efficiency.
One major application is the development of emissive materials for OLEDs. For instance, derivatives of this compound could be used as ligands to create highly luminescent metal complexes, analogous to the famous tris(8-hydroxyquinolinato)aluminium (Alq₃). rsc.org Fusing additional rings or adding substituents to the quinoline ligand can shift the emission color and improve the quantum yield. rsc.org Alternatively, this compound derivatives can be incorporated into larger, purely organic molecules designed for use as emitters or host materials in the emissive layer of an OLED. researchgate.netresearchgate.net The electron-withdrawing nature of the quinoline ring makes it a good candidate for electron-transport materials, which are essential components in the layered structure of an OLED device. researchgate.net
Table 4: Selected Photophysical Properties of Relevant Quinoline Derivatives
| Compound/Complex Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent/State | Reference(s) |
|---|---|---|---|---|---|
| Al complex of 11H-indolo[3,2-c]quinolin-4-ol | ~360 | 443 | 0.25 | Dichloromethane | rsc.org |
| 2-chloro-3-formyl-8-methylquinoline | 252, 332 | 412 | 0.02 | Cyclohexane | nih.gov |
| 2-chloro-3-formyl-6-methoxy-8-methylquinoline | 268, 350 | 418 | 0.04 | Cyclohexane | nih.gov |
| Phenanthrene derivative | 250-275 | Not specified | Not specified | Chloroform | academie-sciences.fr |
This table provides examples of photophysical data for various quinoline and related aromatic structures to illustrate the range of properties achievable.
Future Research Directions and Challenges in 4 Quinolinepropanal Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in quinoline (B57606) chemistry is the development of synthetic methods that are not only efficient but also environmentally benign. ijpsjournal.com Traditional methods for synthesizing quinoline derivatives, such as the Skraup, Doebner-Miller, and Friedländer syntheses, often require harsh conditions, toxic reagents, and expensive catalysts, leading to poor atom economy and significant waste. ijpsjournal.comiipseries.orgacs.org Future research must prioritize the creation of green and sustainable routes to 4-Quinolinepropanal and its derivatives.
Key areas of focus include:
Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that allow the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org Developing novel MCRs could provide more efficient and diverse pathways to access this compound derivatives, facilitating the rapid generation of compound libraries for various applications. rsc.org
Green Catalysis: The shift towards sustainable chemistry necessitates replacing hazardous catalysts with greener alternatives. fau.eu Research into using cost-effective and low-toxicity catalysts, such as iron, iodine, or reusable solid acid catalysts like Nafion NR50, has shown promise for quinoline synthesis. rsc.orgmdpi.com The application of nanocatalysts, including magnetic nanoparticles, also presents a sustainable option due to their high efficiency and reusability. nih.govnih.gov A patent describes a multi-step synthesis of 4-quinoline propanal, highlighting the need for more streamlined and efficient processes. google.com
Alternative Energy Sources: The use of microwave irradiation and mechanochemical methods, which can reduce reaction times and solvent usage, should be explored for the synthesis of this compound. mdpi.com For instance, a photo-thermo-mechanochemical approach using iron(II) phthalocyanine (B1677752) has been reported for assembling quinolines, showcasing an innovative, solvent-free method. mdpi.com
Deeper Mechanistic Understanding of Complex Transformations
To optimize existing synthetic methods and design new ones, a profound understanding of the underlying reaction mechanisms is crucial. Many modern synthetic routes for quinolines involve complex cascade reactions where multiple bonds are formed in a single operation. rsc.org For example, cascade reactions involving condensation, electrocyclization, and dehydrogenation have been developed for quinoline synthesis. mdpi.com
Future research should aim to:
Elucidate Reaction Pathways: Detailed mechanistic studies, combining experimental techniques (like kinetic analysis and intermediate trapping) with computational calculations, are needed. For instance, Density Functional Theory (DFT) calculations have been used to investigate proposed mechanisms for copper-catalyzed A3 coupling reactions and to determine the preference for aza-Michael versus Michael addition pathways in quinoline synthesis. rsc.org
Understand Catalyst Roles: The precise role of catalysts in these transformations must be clarified. Mechanistic studies have revealed that B(C6F5)3 can act as a Lewis acid-assisted Brønsted acid in the formation of substituted quinolines. researchgate.net A deeper understanding of how different catalysts, from transition metals to organocatalysts, facilitate specific bond formations will enable more rational catalyst design.
Control Selectivity: Many quinoline syntheses can lead to multiple products. Mechanistic insights are key to controlling the regioselectivity and stereoselectivity of these reactions, which is particularly important for producing specific, biologically active isomers.
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby guiding experimental work. nih.govplos.org For this compound, computational modeling can accelerate the discovery of new derivatives with desired properties.
Key applications include:
Predictive Synthesis: DFT and other quantum chemical methods can be used to model reaction pathways, calculate transition state energies, and predict the feasibility and outcome of new synthetic strategies for this compound derivatives. uantwerpen.be This can help in optimizing reaction conditions and selecting the most promising synthetic routes before extensive laboratory work is undertaken.
Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the structural features of this compound derivatives and their biological activities. nih.govrsc.org This allows for the in silico design of new compounds with potentially enhanced potency and selectivity.
Molecular Docking and Dynamics: These techniques can predict how this compound derivatives interact with biological targets at the atomic level. rsc.org By simulating the binding of these molecules to the active sites of proteins, researchers can identify key interactions, predict binding affinities, and guide the design of more effective therapeutic agents. mdpi.com Such models can be crucial for understanding drug response and personalizing therapies. nih.gov
Future Research Directions for this compound
The following table outlines key future research areas and the advanced methodologies that can be employed to address current challenges in the chemistry of this compound.
| Research Area | Key Challenges | Methodologies and Approaches | Potential Impact |
|---|---|---|---|
| Efficient & Sustainable Synthesis | Reliance on harsh conditions, toxic reagents, and poor atom economy in traditional syntheses. | - Development of novel Multicomponent Reactions (MCRs)
| Environmentally friendly, cost-effective, and rapid access to a diverse range of this compound derivatives. |
| Mechanistic Understanding | Lack of detailed knowledge of complex reaction pathways for quinoline formation. | - Combined experimental (kinetics, intermediate trapping) and computational (DFT) studies
| Optimization of reaction conditions, improved yields, and precise control over product selectivity. |
| Computational Modeling | Time-consuming and resource-intensive experimental screening for new derivatives. | - Quantum chemical methods (DFT) for reaction prediction
| Accelerated design and discovery of novel compounds with tailored properties for specific applications. |
| Novel Biological Targets | The full therapeutic potential of this compound derivatives is unknown. | - High-throughput in vitro screening against diverse biological targets (e.g., kinases, DNA gyrase, tubulin)
| Discovery of new lead compounds for treating a wide range of diseases, including cancer, and infectious and inflammatory diseases. |
| Multifunctional Materials | Integrating the quinoline scaffold into advanced materials is still an emerging area. | - Synthesis of polymers and hybrid materials incorporating the this compound unit
| Creation of novel materials for applications in sensors, electronics, bio-imaging, and drug delivery systems. |
Identification of Novel in vitro Biological Targets
The quinoline core is a privileged structure in drug discovery, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govnih.govnih.gov The aldehyde group of this compound provides a versatile anchor for synthesizing a wide variety of derivatives, which should be systematically evaluated to uncover new therapeutic applications.
Future research should focus on:
Broad-Spectrum Screening: Libraries of this compound derivatives should be subjected to high-throughput in vitro screening against a diverse panel of biological targets. Quinolines have shown activity against targets such as epidermal growth factor receptor (EGFR) tyrosine kinase, DNA gyrase, tubulin, and the NLRP3 inflammasome. mdpi.comnih.govnih.govrsc.org Screening against these and other targets could reveal novel activities.
Phenotypic Screening: In addition to target-based screening, phenotypic screening on various cancer cell lines, bacteria, and fungi can identify compounds with desired biological effects without prior knowledge of the specific molecular target. mdpi.comnih.gov For example, novel quinoline derivatives have shown potent activity against breast, lung, and leukemia cancer cell lines. nih.gov
Mechanism of Action Studies: For any "hit" compounds identified, further studies are essential to elucidate their mechanism of action. This involves identifying the specific molecular target and understanding how the compound modulates its function, which can be aided by molecular docking and other computational methods. nih.govmdpi.com
Integration of this compound into Multifunctional Materials Systems
Beyond pharmaceuticals, quinoline derivatives are valuable in materials science, finding use as fluorescent probes, catalysts, and components of functional materials. researchgate.netnih.gov The unique structure of this compound, with its reactive aldehyde, makes it an attractive candidate for incorporation into more complex material systems.
Challenges and opportunities in this area include:
Development of Fluorescent Probes: The quinoline core is known for its fluorescent properties. nih.gov By chemically modifying the aldehyde group of this compound, it may be possible to design highly tunable fluorescent probes for live-cell imaging and for sensing specific ions or biomolecules. uantwerpen.benih.gov
Creation of Hybrid Materials: this compound can be covalently linked to polymers or inorganic nanostructures to create hybrid materials. dlr.de These materials could combine the biological activity of the quinoline moiety with the structural or electronic properties of the host material, leading to applications such as antimicrobial surfaces or targeted drug delivery vehicles.
Smart Materials: The reactivity of the aldehyde group could be harnessed to create "smart" materials that respond to specific chemical or biological stimuli. dlr.de For instance, a material incorporating this compound could be designed to release a therapeutic agent or change its optical properties upon encountering a specific biomarker associated with a disease state.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Quinolinepropanal, and how can reaction conditions be optimized for yield?
- Methodological Answer : Begin with established quinoline derivatization protocols, such as the Skraup or Doebner-Miller synthesis, adapted for propanal side-chain incorporation. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design experiments to maximize yield. Monitor intermediates via TLC or HPLC . For reproducibility, document all steps in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including raw data in appendices .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use a combination of -/-NMR to confirm proton/carbon environments, FT-IR for aldehyde functional group verification (), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities . Ensure purity via HPLC (>95%) and elemental analysis .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct stability studies across a pH range (2–12) using buffer systems. Monitor degradation via UV-Vis spectroscopy (quinoline absorbance at ~310 nm) and quantify aldehyde loss via derivatization (e.g., Schiff base formation). Apply kinetic modeling (zero/first-order) to determine degradation rates. Include error margins and statistical significance tests (e.g., ANOVA) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction mechanisms of this compound in nucleophilic addition reactions?
- Methodological Answer : Use isotopic labeling (e.g., ) or in-situ FT-IR to track intermediate formation. Compare computational (DFT/MD simulations) and experimental data (kinetic isotope effects) to validate mechanistic pathways. Address discrepancies by revisiting solvent effects or catalytic roles, aligning with FINER criteria (Feasible, Novel, Ethical, Relevant) . Publish raw datasets and replication protocols to enable peer validation .
Q. How to design kinetic studies to elucidate degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Employ a split-plot experimental design to test variables (temperature, light, oxidants). Use LC-MS/MS to identify degradation byproducts and propose pathways via fragmentation patterns. Apply multivariate analysis (e.g., PCA) to correlate degradation rates with environmental factors. Document ethical considerations (e.g., hazardous waste disposal) .
Q. What computational models predict the reactivity of this compound with biological targets, and how are binding affinities validated?
- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to screen against protein databases (e.g., PDB). Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding constants (). Cross-check with in vitro assays (e.g., enzyme inhibition) and address model limitations (force field accuracy) .
Data Analysis and Reporting Guidelines
- Handling Contradictions : Use triangulation (multiple data sources/methods) to validate findings. For conflicting spectral assignments, consult collaborative databases (e.g., NMRShiftDB) .
- Ethical Compliance : Declare conflicts of interest, obtain ethical approvals for biological studies, and share data via repositories (e.g., Zenodo) .
- Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report confidence intervals (95% CI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
